molecular formula C22H16O4 B5884666 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5884666
M. Wt: 344.4 g/mol
InChI Key: SUVHEVLHHOJSMM-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one (Molecular Formula: C22H16O4, Average Mass: 344.366 g/mol, ChemSpider ID: 746909) is a synthetic 6H-benzo[c]chromen-6-one derivative of significant interest in medicinal chemistry research . This chemical scaffold is extensively investigated for its potential in treating central nervous system (CNS) disorders. Research indicates that alkoxylated 6H-benzo[c]chromen-6-one derivatives can function as potent phosphodiesterase 2 (PDE2) inhibitors; one such derivative demonstrated an IC50 of 3.67 µM and showed protective effects against corticosterone-induced neurotoxicity in hippocampal HT-22 cells, suggesting its value as a candidate for neurodegenerative disease research . Furthermore, related 6H-benzo[c]chromen-6-one compounds with specific hydroxylation patterns have been identified as potent and selective agonists for the estrogen receptor beta (ERβ), exhibiting high affinity (potency <10 nM) and over 100-fold selectivity over ERα, highlighting their utility in hormonal pathway and oncology studies . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-14-6-8-15(9-7-14)20(23)13-25-16-10-11-18-17-4-2-3-5-19(17)22(24)26-21(18)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVHEVLHHOJSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylacetic acid with salicylaldehyde under acidic conditions to form an intermediate, which is then cyclized to produce the desired benzo[c]chromen structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could modulate oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Table 1: PDE2 Inhibitory Activity of Selected Derivatives

Compound Substituent at 3-Position IC50 (μM) Key Observations References
1f 3-Butoxy 3.67 ± 0.47 Optimal activity; comparable to BAY 60-7550 in vitro
2e Alkane chain (C5) 33.95 Moderate activity; improved over lead compounds
4c Cyclic ether (tetrahydro-2H-pyran) 34.35 Similar to 2e; suggests steric tolerance
3-[2-(4-Biphenylyl)-... 2-(4-Biphenylyl)-2-oxoethoxy N/A Structural analog with enhanced aromatic bulk
Target Compound 2-(4-Methylphenyl)-2-oxoethoxy N/A Hypothesized lower activity vs. alkyl chains due to reduced flexibility

Key Insights :

  • Alkyl vs. Aryl Substituents : Alkyl chains (e.g., butoxy in 1f ) outperform aryl-substituted derivatives in PDE2 inhibition, likely due to enhanced hydrophobic interactions with the enzyme’s catalytic domain . The target compound’s 4-methylphenyl group may reduce potency compared to 1f but could improve selectivity for other targets.
  • Chain Length : A five-carbon alkyl chain (e.g., pentyloxy) maximizes PDE2 inhibition, balancing lipophilicity and steric effects .

Cholinesterase Inhibition and Neuroprotective Potential

Derivatives with modified 3-position substituents also exhibit cholinesterase inhibitory activity:

Table 2: Cholinesterase Inhibition of Selected Analogs

Compound Substituent IC50 (AChE/BChE) Selectivity References
58 (Gulcan et al.) Piperazine-linked spacer 0.89 μM (AChE) >100-fold vs. BChE
Rivastigmine (Control) - 4.2 μM (AChE) Non-selective

Key Insights :

  • Introduction of a piperazine moiety and a three-carbon spacer significantly enhances acetylcholinesterase (AChE) inhibition .
  • The target compound’s rigid aryl-oxoethoxy group may limit cholinesterase activity compared to flexible spacers but could reduce off-target effects.

Estrogen Receptor Beta (ERβ) Selectivity

6H-benzo[c]chromen-6-one derivatives with hydroxyl groups at positions 3 and 8 exhibit ERβ agonism:

Table 3: ERβ Selectivity of Hydroxylated Derivatives

Compound Substituents ERβ IC50 (nM) ERα Selectivity Ratio References
Bis-hydroxyl (3,8) 3-OH, 8-OH <10 >100-fold
Target Compound 4-Methylphenyl-oxoethoxy N/A Likely inactive -

Key Insights :

  • Hydroxyl groups are essential for ERβ binding, while bulky aryl substituents (e.g., 4-methylphenyl) may disrupt receptor interactions .

Biological Activity

3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic compound within the class of benzochromenones, characterized by its unique chemical structure that includes a benzo[c]chromene core and an oxoethoxy substituent. This compound has gained attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C23H20O4C_{23}H_{20}O_4 with a molecular weight of 358.39 g/mol. The compound features a complex arrangement that influences its interaction with biological targets.

PropertyValue
Molecular FormulaC23H20O4
Molecular Weight358.39 g/mol
Melting Point196-197 °C
Boiling Point576.5 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological pathways. The compound may modulate the activity of these targets, leading to therapeutic effects.

  • Receptor Interaction : The compound has shown potential in binding to central nervous system (CNS) receptors, which could explain its anxiolytic and sedative properties.
  • Enzyme Modulation : It may also act as an inhibitor or activator of specific enzymes, impacting metabolic pathways relevant to drug metabolism and efficacy.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anxiolytic Effects : Preliminary studies suggest that it may possess anxiolytic properties similar to those observed in benzodiazepines, potentially through modulation of GABAergic activity.
  • Anticonvulsant Activity : There is evidence indicating its effectiveness in reducing seizure activity in animal models, suggesting a role in epilepsy treatment.
  • Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors when administered at specific dosages, indicating its potential as an anxiolytic agent.
  • In Vitro Studies : Cell culture experiments have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the oxoethoxy group can enhance or diminish biological activity, providing insights for future drug design.

Summary of Findings

The current understanding of the biological activity of this compound highlights its potential therapeutic applications. However, further research is necessary to elucidate its full pharmacological profile and mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and functionalized dienes under acidic or basic conditions. For example, a metal-free protocol involving biaryl-2-carboxylic acids with potassium peroxydisulfate and silver nitrate achieves cyclization at 80°C (yield: 72–85%) . Optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of substituents (e.g., 4-methylphenyl groups).

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and FTIR spectroscopy are critical for confirming substitution patterns (e.g., the 4-methylphenyl-oxoethoxy group). For example, ¹H NMR peaks at δ 2.4 ppm confirm the methyl group, while carbonyl stretches in FTIR (~1700 cm⁻¹) validate the lactone ring. Mass spectrometry (HRMS) further confirms molecular weight (e.g., [M+H]⁺ at m/z 386.1) .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antioxidant activity tests (DPPH/ABTS radical scavenging). For example, structurally similar 6H-benzo[c]chromen-6-ones exhibit IC₅₀ values of 5–20 µM in antioxidant assays . Dose-response curves and positive controls (e.g., ascorbic acid) are essential for reliability.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., AgNO₃ at 5–10 mol%), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hrs). For example, increasing AgNO₃ from 5% to 10% reduces byproduct formation from 15% to 3% in analogous compounds . High-performance liquid chromatography (HPLC) monitors purity (>95% target compound).

Q. What computational tools predict the compound’s interaction with biological targets (e.g., phosphodiesterase II)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For instance, 6H-benzo[c]chromen-6-one derivatives show strong interactions with PDE2A’s catalytic domain (binding energy: −9.2 kcal/mol). Substituent modifications (e.g., adding methoxy groups) enhance hydrogen bonding with residues like Tyr-827 .

Q. How do contradictory bioactivity results arise across studies, and how should they be resolved?

  • Methodological Answer : Discrepancies often stem from cell line specificity or assay conditions (e.g., serum concentration). For example, a compound may show anti-inflammatory activity in RAW264.7 macrophages (IC₅₀: 10 µM) but not in HEK293 cells due to differential NF-κB pathway activation . Validate findings using orthogonal assays (e.g., ELISA for cytokine levels) and replicate across independent labs.

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Prodrug design (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation (PLGA polymers) improve solubility. Pharmacokinetic studies in rodents show that PEGylation increases half-life from 2 hrs to 8 hrs for similar chromenones . Monitor plasma concentration via LC-MS/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Reactant of Route 2
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3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

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